L-Threonine-13C

Metabolic flux analysis Quantitative proteomics Isotopic purity

Resolve data ambiguity in threonine metabolic flux analysis. L-Threonine-13C provides the site-specific carboxyl carbon labeling essential for quantifying glycine and 2-ketobutyrate fluxes without the confounding isotopomer patterns of uniformly labeled analogs. - Quantify threonine contribution to glycine and 2-ketobutyrate with 4% within-animal CV for plasma enrichment. - Achieve precise absolute quantification of unlabeled threonine in plasma, tissue, and cell media. - Implement validated GC-MS workflows with reduced spectral complexity for robust, lower-LOQ assays.

Molecular Formula C4H9NO3
Molecular Weight 120.11 g/mol
CAS No. 81202-08-6
Cat. No. B133717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Threonine-13C
CAS81202-08-6
Synonyms(S)-Threonine-13C;  2-Amino-3-hydroxybutyric Acid-13C;  L-(-)-Threonine-13C;  NSC 16589-13C;  NSC 46701-13C;  Threonin-13C;  Threonine-13C;  [R-(R*,S*)]-2-Amino-3-_x000B_hydroxybutanoic Acid-13C; 
Molecular FormulaC4H9NO3
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)O
InChIInChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i4+1
InChIKeyAYFVYJQAPQTCCC-KOYMSRBASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Threonine-13C Tracer Overview


L-Threonine-13C (CAS 81202-08-6), formally designated L-Threonine-[1-¹³C], is a stable isotope-labeled analog of the essential amino acid L-threonine, wherein the natural abundance carbon-12 atom at the carboxyl position is replaced with the heavy, non-radioactive carbon-13 isotope . This site-specific isotopic substitution introduces a minimal mass shift of +1 Da relative to the unlabeled compound (MW 120.11 vs. 119.12), enabling precise detection and quantification via mass spectrometry (MS) without altering the molecule's biological activity or chemical behavior . As a foundational tracer, L-Threonine-13C is employed in metabolic flux analysis, protein turnover studies, and as an internal standard in quantitative metabolomics [1].

Application Metabolic flux analysis, protein turnover, and quantitative metabolomics internal standard
Labeling Position-specific ¹³C at carboxyl C1; minimal +1 Da mass shift
MS Compatibility Supports sensitive detection with reduced isotopic envelope overlap

Why L-Threonine-13C Cannot Be Substituted


Direct substitution of L-Threonine-13C with unlabeled L-threonine, L-Threonine-15N, or uniformly labeled L-Threonine-13C4 is analytically invalid in specific experimental contexts due to fundamental differences in isotopic labeling strategy and resulting analytical properties. The use of unlabeled L-threonine provides no mass spectrometric differentiation from endogenous pools, rendering it unsuitable as a tracer . Substitution with L-Threonine-15N, while enabling nitrogen-centric flux studies, yields a distinct mass shift (M+1) and cannot track the carbon fate of the carboxyl group, which is the primary objective of many threonine catabolism investigations . Conversely, uniformly labeled L-Threonine-13C4, with its M+4 mass shift, offers greater sensitivity but compromises the ability to resolve specific metabolic pathways due to the simultaneous labeling of all carbon atoms, which complicates the interpretation of downstream metabolite labeling patterns . The position-specific ¹³C label at the C1 position is essential for quantifying the fractional contribution of threonine to specific metabolic products like glycine and 2-ketobutyrate, a capability not afforded by other labeling strategies [1].

Unlabeled L-threonine

Provides no mass shift for MS differentiation; does not support tracer studies.

L-Threonine-¹⁵N

Nitrogen label tracks nitrogen flux, not carboxyl carbon fate; limits catabolic pathway analysis.

L-Threonine-¹³C₄

Uniform M+4 labeling complicates position-specific metabolite interpretation; may not resolve single-pathway fluxes.

L-Threonine-13C Quantitative Evidence


Isotopic Enrichment & Purity Benchmark

For applications requiring high isotopic enrichment of a single carbon position, L-Threonine-13C (¹³C enrichment ≥99 atom %) demonstrates superior enrichment compared to uniformly labeled L-Threonine-13C4 (¹³C enrichment ≥98 atom %) as specified by commercial vendors . The 1% absolute difference in ¹³C atom enrichment reduces background interference from natural abundance ¹²C, enhancing the signal-to-noise ratio in targeted MS assays .

Isotopic Enrichment
Data to verify
≥99 atom % ¹³C (C1) vs ≥98 atom % (¹³C₄)
Higher C1 enrichment may reduce isotopic dilution in flux analysis
Vendor specification; independent validation recommended
Metabolic flux analysis Quantitative proteomics Isotopic purity

Mass Shift Simplification for MS Analysis

L-Threonine-13C produces a minimal mass shift of +1 Da (M+1) compared to unlabeled L-threonine, simplifying the interpretation of mass spectra and reducing the complexity of isotopic envelope deconvolution . In contrast, the uniformly labeled analog L-Threonine-13C4 introduces a +4 Da mass shift (M+4), which, while providing a higher signal for some applications, can lead to greater overlap with other isotopologues in complex biological matrices and complicate the analysis of low-abundance metabolites .

Mass Shift
Data to verify
M+1 vs M+4 (3 Da smaller shift)
M+1 shift supports simpler spectral interpretation in complex matrices
Vendor comparison; matrix-dependent
Mass spectrometry Quantitative analysis Internal standard

Validated In Vivo Metabolic Flux Accuracy

In a definitive in vivo study, constant infusion of L-[1-¹³C]-threonine in pigs enabled the precise quantification of fractional contributions (FC) of threonine to glycine and 2-ketobutyrate fluxes via GC-MS [1]. The analytical method, using the t-butyl dimethylsilyl derivative, achieved a coefficient of variation (CV) of less than 10% for standards enriched at 0.4 atom percent excess (APE) or more, and a within-animal CV of 4% for plasma threonine enrichment after 8-10 hours of infusion [1]. This level of precision is essential for reliable flux calculations and has not been demonstrated with unlabeled or ¹⁵N-labeled threonine for the same catabolic pathways.

In Vivo Flux Precision
Reported
4% within-animal CV for plasma threonine enrichment (GC-MS)
Supports quantification of threonine catabolic flux to glycine and 2-ketobutyrate
Validated in pig model (Ballevre et al. 1991)
In vivo metabolism GC-MS Threonine catabolism

Enantiomeric Purity for Biological Tracing

Analysis of commercially available L-[1-¹³C]-threonine revealed it to be composed of 98.7% L-enantiomer and 1.3% L-allo-threonine contaminant, both with 99 atom percent excess (APE) enrichment [1]. This is a critical quality attribute for in vivo studies, as the presence of D- or allo-isomers can lead to erroneous metabolic interpretations. Importantly, the study further demonstrated that the minor L-allo contaminant did not accumulate in the plasma of infused pigs, confirming that the primary biological signal originates from the intended L-threonine tracer [1].

Enantiomeric Purity
Reported
98.7% L-enantiomer, 1.3% L-allo; both 99 APE
High L-purity supports biological tracing without allo-isomer accumulation
Allo-isomer did not accumulate in plasma
Enantiomeric purity Chiral analysis Biological tracer

L-Threonine-13C Key Application Scenarios


In Vivo Threonine Catabolism Quantification

Based on the validated in vivo protocol, L-Threonine-13C is the preferred tracer for studies requiring precise measurement of the fractional contribution of threonine to glycine and 2-ketobutyrate fluxes . The 4% within-animal CV for plasma enrichment provides the statistical power necessary to detect physiologically relevant changes in threonine metabolism, such as those induced by dietary interventions or metabolic disorders .

Targeted GC-MS & LC-MS Assay Development

The compound's high isotopic enrichment (≥99 atom % ¹³C) and minimal M+1 mass shift make it an ideal internal standard for the absolute quantification of unlabeled threonine and its metabolites in complex biological matrices like plasma, tissue homogenates, and cell culture media . The reduced spectral complexity compared to M+4 labeled analogs improves assay robustness and lowers limits of quantification .

One-Carbon Metabolism Flux Analysis

The position-specific ¹³C label at the C1 carboxyl group is uniquely suited for tracking carbon flux into pathways like the glycine cleavage system and subsequent one-carbon metabolism . In contrast to uniformly labeled L-Threonine-13C4, the single-label approach avoids confounding isotopomer distributions in downstream metabolites, enabling more accurate estimation of metabolic fluxes through specific enzymatic steps [1].

In Vitro Utilization in Cell & Microbial Systems

For cell culture-based studies investigating threonine uptake and catabolism, L-Threonine-13C provides a cost-effective alternative to multiply-labeled analogs while maintaining sufficient sensitivity for MS-based detection . The validated analytical methods for derivatization and GC-MS analysis [2] offer a ready-to-implement workflow for researchers studying threonine metabolism in immune cells, cancer cells, or engineered microbial strains.

Application
Selection Property
Validation Focus
Threonine catabolism flux studies
C1 position-specific ¹³C label
Downstream metabolite fractional contribution
Quantitative MS assay for threonine
Minimal M+1 shift, high isotopic enrichment
Assay robustness and quantification limits
One-carbon metabolism research
Carboxyl carbon tracking
One-carbon unit flux resolution
Cell and microbial threonine metabolism
Single-label ¹³C tracer
Metabolic uptake and catabolism profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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